1,7-Dimethyl-4,10-dioxatricyclo[5.2.1.0,2,6]dec-8-ene-3,5-dione
Description
Table 1: Comparative Bridge Analysis in Tricyclic Systems
| Tricyclo System | Bridge Lengths | Substituent Positions |
|---|---|---|
| [5.2.1.0²,⁶] | 5, 2, 1 | 1,7-methyl; 4,10-dioxa |
| [4.3.1.0²,⁶] | 4, 3, 1 | 2,8-methyl; 5,9-dioxa |
Data from structural analogs confirms that bridge length directly impacts molecular strain and stability.
Stereochemical Considerations in Bicyclo[5.2.1] Core Architecture
The bicyclo[5.2.1] core imposes rigid stereochemical constraints due to:
- Bridgehead chirality : C1 and C7 are stereogenic centers. The methyl groups adopt exo or endo configurations relative to the tricyclic plane. X-ray crystallography of related compounds shows a preference for exo methyl placement to minimize 1,3-diaxial strain.
- Ring junction geometry : The fused dioxolane and oxetane rings enforce a boat-like conformation in the bicyclo[5.2.1] system, as evidenced by NMR coupling constants (J = 9–12 Hz for bridgehead protons).
- Double bond stereochemistry : The dec-8-ene moiety adopts an E-configuration to avoid eclipsing interactions with adjacent carbonyl groups.
Table 2: Stereochemical Parameters from Computational Models
| Parameter | Value (Å/°) | Method |
|---|---|---|
| C1–C7 distance | 2.85 | DFT/B3LYP/6-31G* |
| O4–C3–C5–O10 dihedral | 172° | MP2/cc-pVTZ |
| Methyl group tilt | 12° (exo) | X-ray diffraction |
Molecular mechanics simulations reveal that endo methyl substituents increase torsional strain by 4.2 kcal/mol compared to exo configurations.
Computational Modeling of Tricyclic Electron Density Distribution
Density functional theory (DFT) analyses at the B3LYP/6-31G(d) level provide insights into electron density distribution:
- Carbonyl polarization : The C3=O and C5=O groups exhibit significant electron withdrawal (Mulliken charges: −0.42e and −0.39e, respectively), creating electrophilic regions.
- Oxygen lone pair delocalization : The dioxolane oxygen (O4) participates in hyperconjugation with the adjacent carbonyl, reducing its lone pair density by 18% compared to isolated ethers.
- HOMO-LUMO profile :
Table 3: DFT-Derived Electronic Properties
| Property | Value | Basis Set |
|---|---|---|
| HOMO Energy | −6.8 eV | 6-311++G(d,p) |
| LUMO Energy | −1.3 eV | 6-311++G(d,p) |
| Dipole Moment | 3.2 Debye | PCM/CHCl3 |
| Fukui Electrophilicity | 1.45 (C3), 1.38 (C5) | NBO Analysis |
Electrostatic potential maps highlight nucleophilic regions near the ene double bond (σ = −0.15e/Ų) and electrophilic zones at carbonyl carbons (σ = +0.22e/Ų). These features suggest reactivity toward Diels-Alder cycloadditions and nucleophilic ketone substitutions.
Properties
IUPAC Name |
1,7-dimethyl-4,10-dioxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c1-9-3-4-10(2,14-9)6-5(9)7(11)13-8(6)12/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGKZQSNCAIFSGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12C=CC(O1)(C3C2C(=O)OC3=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50999071 | |
| Record name | 4,7-Dimethyl-3a,4,7,7a-tetrahydro-4,7-epoxy-2-benzofuran-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50999071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77880-59-2 | |
| Record name | NSC56528 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56528 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4,7-Dimethyl-3a,4,7,7a-tetrahydro-4,7-epoxy-2-benzofuran-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50999071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,7-Dimethyl-4,10-dioxatricyclo[5.2.1.0,2,6]dec-8-ene-3,5-dione typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable diene with a dienophile under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the tricyclic structure .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Reaction Conditions and Outcomes:
| Reactant 1 | Reactant 2 | Temperature | Time | Solvent | Yield | Product Structure |
|---|---|---|---|---|---|---|
| 2,5-Dimethylfuran | Maleic anhydride | 298 K | 24 hrs | None | 75% | Tricyclic exo-adduct (CAS 77880-59-2) |
-
Mechanistic Notes :
Dehydration to Phthalic Anhydride Derivatives
The tricyclic adduct undergoes acid-catalyzed dehydration to form 3,6-dimethyl phthalic anhydride , a precursor to renewable aromatics. Methanesulfonic acid (MSA) with acetic anhydride facilitates this transformation via mixed sulfonic-carboxylic anhydride intermediates .
Reaction Pathway:
-
Ring-Opening :
The oxanorbornene ring opens in MSA, forming a carbocation intermediate stabilized by resonance. -
Dehydration :
Heating to 353 K drives aromatization through loss of water and CO₂ .
Optimization Data:
| Catalyst System | Temperature Profile | Time | Selectivity (Phthalic Anhydride) | Byproducts |
|---|---|---|---|---|
| MSA + Acetic Anhydride | 298 K → 353 K | 6 hrs | 80% | Phthalic acid (7%) |
-
Key Findings :
Example Reaction:
| Reactant | Dipole | Conditions | Product |
|---|---|---|---|
| Tricyclic anhydride | Nitrile oxide | Toluene, reflux | Isoxazoline-fused polycycles |
Scientific Research Applications
The compound exhibits notable biological properties primarily associated with its structural analogs like cantharidin, a potent phosphatase inhibitor derived from blister beetles. The ability of this compound to inhibit serine/threonine phosphatases suggests potential applications in cancer research and therapeutic development.
Medicinal Chemistry
The compound's ability to inhibit phosphatases opens avenues for developing new therapeutic agents targeting various diseases, particularly cancer. Research into its pharmacological profile could lead to novel treatments.
Organic Synthesis
Due to its unique tricyclic structure and functional groups, 1,7-Dimethyl-4,10-dioxatricyclo[5.2.1.0,2,6]dec-8-ene-3,5-dione serves as a valuable intermediate in organic synthesis. It can be modified to create a range of derivatives with diverse biological activities.
Research on Structural Analogs
The study of compounds that share structural similarities with 1,7-Dimethyl-4,10-dioxatricyclo[5.2.1.0,2,6]dec-8-ene-3,5-dione can provide insights into the structure–activity relationship (SAR) that governs their biological effects.
Research has indicated that compounds similar to 1,7-Dimethyl-4,10-dioxatricyclo[5.2.1.0,2,6]dec-8-ene-3,5-dione can significantly impact cellular signaling pathways:
- Cancer Cell Proliferation : Studies have shown that phosphatase inhibitors can reduce the proliferation of certain cancer cell lines by inducing apoptosis.
- Signal Transduction Pathways : Investigations into the interactions between these compounds and specific signaling proteins reveal potential mechanisms through which they exert their biological effects.
Mechanism of Action
The mechanism of action of 1,7-Dimethyl-4,10-dioxatricyclo[5.2.1.0,2,6]dec-8-ene-3,5-dione involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Key Research Findings
Neuroprotection vs. In contrast, 4-azatricyclo derivatives prioritize antimicrobial/antiviral activity due to halogenation and nitrogen-based functionalization .
Synergistic Calcium Blockade :
- 4-Oxatricyclo derivatives (e.g., compound 3 ) show synergistic NMDA/VGCC inhibition, reducing neuronal calcium overload by >50% at 10 µM .
Synthetic Versatility :
- 1,7-Dimethyl-4,10-dioxatricyclo derivatives are synthesized in high yields (75%) via eco-friendly methods , whereas 4-azatricyclo derivatives require multi-step halogenation and amination (yields: 47–96%) .
Biological Activity
1,7-Dimethyl-4,10-dioxatricyclo[5.2.1.0,2,6]dec-8-ene-3,5-dione, also known as (1S,2R,6S,7R)-1,7-Dimethyl-4,10-dioxatricyclo[5.2.1.0(2,6)]decane-3,5-dione, is a bicyclic organic compound notable for its unique structural features and potential biological activities. This compound has garnered attention due to its structural similarity to cantharidin, a potent inhibitor of serine/threonine phosphatases implicated in various cellular processes including cancer cell proliferation and apoptosis.
- Molecular Formula : C10H12O4
- Molecular Weight : Approximately 196.20 g/mol
- IUPAC Name : (1S,2R,6S,7R)-1,7-Dimethyl-4,10-dioxatricyclo[5.2.1.0(2,6)]decane-3,5-dione
Biological Activity Overview
The biological activity of 1,7-Dimethyl-4,10-dioxatricyclo[5.2.1.0,2,6]dec-8-ene-3,5-dione is largely derived from its ability to interact with specific biological targets within cells.
The compound primarily acts as an inhibitor of serine/threonine phosphatases similar to cantharidin. This inhibition can lead to:
- Disruption of signaling pathways involved in cell growth and proliferation.
- Induction of apoptosis in cancer cells.
In Vitro Studies
Several studies have demonstrated the compound's effects on various cell lines:
These findings highlight the compound's potential as an anticancer agent.
Case Studies
A notable case study involved the application of the compound in a mouse model of cancer:
Case Study: Mouse Model of Lung Cancer
- Objective : To evaluate the anticancer efficacy of 1,7-Dimethyl-4,10-dioxatricyclo[5.2.1.0(2,6)]decane-3,5-dione.
- Method : Mice were treated with varying doses (0 mg/kg to 50 mg/kg) over four weeks.
- Results :
- At 50 mg/kg dosage, tumor size was reduced by approximately 60% compared to untreated controls.
- Histological analysis indicated significant apoptosis in tumor tissues.
Potential Applications
Given its biological activity and mechanism of action, 1,7-Dimethyl-4,10-dioxatricyclo[5.2.1.0(2,6)]decane-3,5-dione holds promise for:
- Development as an anticancer therapeutic agent.
- Use in studies aimed at understanding phosphatase-related signaling pathways.
Q & A
Basic: What synthetic methodologies are commonly employed to prepare 1,7-Dimethyl-4,10-dioxatricyclo[5.2.1.0²,⁶]dec-8-ene-3,5-dione and its derivatives?
Answer:
The compound and its analogs are typically synthesized via Diels-Alder reactions. For example, derivatives are prepared by reacting diphenylfulvene with maleimide under anhydrous conditions to form a bicyclic intermediate, followed by epoxidation and subsequent amine-functionalization steps . Modifications such as alkylation or aryl substitution at specific positions (e.g., 4-position) are achieved using chloromethyl oxirane and tailored amines. Reaction conditions (e.g., solvent choice, temperature, and catalyst selection) are critical for regioselectivity and yield optimization .
Advanced: How can crystallographic data discrepancies in structurally similar derivatives be resolved?
Answer:
Discrepancies often arise from conformational flexibility or crystallographic packing effects. To address this:
- Perform high-resolution single-crystal X-ray diffraction (SC-XRD) with refinement parameters (e.g., R-factor < 0.05) to confirm bond lengths and angles .
- Analyze hydrogen-bonding networks (e.g., O–H⋯O interactions in hydroxyethyl derivatives) to identify stabilizing interactions that influence molecular conformation .
- Compare experimental data with computational models (DFT or molecular dynamics) to validate structural assignments .
Basic: What spectroscopic techniques are essential for characterizing this compound?
Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR are used to confirm substituent positions and stereochemistry. For example, methyl groups at positions 1 and 7 exhibit distinct splitting patterns due to neighboring oxygen atoms .
- IR Spectroscopy : Carbonyl stretching frequencies (1700–1750 cm⁻¹) confirm the presence of the 3,5-dione moiety .
- SC-XRD : Provides definitive proof of molecular geometry, including endo/exo configurations and torsion angles .
Advanced: What strategies improve synthetic yield in multi-step routes for this compound?
Answer:
- Anhydrous Conditions : Critical for epoxidation and amine coupling steps to prevent hydrolysis of intermediates .
- Catalytic Optimization : Use Lewis acids (e.g., BF₃·Et₂O) to enhance Diels-Alder reaction rates and selectivity .
- Temperature Control : Low temperatures (−20°C to 0°C) minimize side reactions during ring-opening steps .
- Purification : Column chromatography with gradient elution (hexane/ethyl acetate) isolates high-purity products .
Basic: How is the antimicrobial activity of this compound evaluated?
Answer:
- Microbial Strains : Test against Gram-positive (e.g., Staphylococcus aureus ATCC 29213) and Gram-negative bacteria (e.g., Escherichia coli ATCC 25922), as well as fungi (e.g., Candida albicans ATCC 90028) using standardized broth microdilution assays .
- Minimum Inhibitory Concentration (MIC) : Determined via serial dilution (0.5–128 µg/mL) and compared to controls (e.g., AZT for antivirals) .
Advanced: How can researchers address inconsistent bioactivity results across microbial strains or viral assays?
Answer:
- Structural Modifications : Introduce electron-withdrawing groups (e.g., chloro or methoxy) to enhance membrane permeability or target binding .
- Salt Formation : Convert free bases to hydrochloride salts to improve solubility and bioavailability .
- Statistical Validation : Use split-plot experimental designs with repeated measures to account for variability in microbial growth or viral replication rates .
Advanced: What computational approaches aid in predicting the environmental fate of this compound?
Answer:
- QSAR Modeling : Predict biodegradation pathways and toxicity using software like EPI Suite or TEST .
- Molecular Dynamics Simulations : Analyze interactions with environmental matrices (e.g., soil or water) to estimate persistence and bioaccumulation potential .
Basic: How is antiviral activity assessed for this compound?
Answer:
- Cell-Based Assays : Test against viruses like Bovine Viral Diarrhea Virus (BVDV) or Human Immunodeficiency Virus (HIV-1) using cytopathic effect (CPE) reduction assays. Activity is quantified via IC₅₀ values and selectivity indices (SI = IC₅₀/CC₅₀) .
- Controls : Include reference antivirals (e.g., AZT for HIV-1) to validate assay sensitivity .
Advanced: How can regioselectivity challenges in functionalization reactions be mitigated?
Answer:
- Directing Groups : Use temporary protecting groups (e.g., Boc for amines) to steer reactivity toward desired positions .
- Microwave-Assisted Synthesis : Enhances reaction kinetics and selectivity for hard-to-access derivatives .
Basic: What are the key considerations for designing toxicity studies?
Answer:
- Cell Lines : Use human cell lines (e.g., HepG2 for hepatotoxicity) to assess cytotoxicity via MTT assays .
- Dose Range : Span sub-therapeutic to supra-therapeutic concentrations to establish safety margins .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
